molecular formula C17H14BrN5O3S B4618465 4-bromo-1,5-dimethyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide

4-bromo-1,5-dimethyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B4618465
M. Wt: 448.3 g/mol
InChI Key: LZYQXTAWTZAVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1,5-dimethyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H14BrN5O3S and its molecular weight is 448.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.00007 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Synthesis Approaches

    Research has demonstrated innovative synthesis methods for pyrazole derivatives, highlighting their structural diversity and potential for biological application. For example, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized, showcasing a method that could potentially be adapted for the synthesis of compounds with similar structures to the one you're interested in (Zhu et al., 2014).

  • Crystal Structure and Interactions

    Studies on antipyrine derivatives, including structural characterization and interaction analysis, provide insights into the molecular arrangement and potential functional properties of pyrazole derivatives. For instance, analysis of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides revealed their crystal packing and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Saeed et al., 2020).

Biological Activities

  • Anticancer and Anti-inflammatory Properties

    Research into pyrazolopyrimidine derivatives has identified their potential as anticancer and anti-inflammatory agents, suggesting possible therapeutic applications for similar compounds. A study on novel pyrazolopyrimidines derivatives highlighted their anticancer and anti-5-lipoxygenase activities, indicating the therapeutic potential of such compounds (Rahmouni et al., 2016).

  • Antimicrobial Activity

    The synthesis and evaluation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives have demonstrated antimicrobial properties. This suggests that structurally similar compounds could also possess useful antimicrobial activities, potentially contributing to the development of new antimicrobial agents (Gad-Elkareem et al., 2011).

Properties

IUPAC Name

4-bromo-1,5-dimethyl-N-(3-nitro-5-pyridin-2-ylsulfanylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN5O3S/c1-10-15(18)16(21-22(10)2)17(24)20-11-7-12(23(25)26)9-13(8-11)27-14-5-3-4-6-19-14/h3-9H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYQXTAWTZAVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC(=CC(=C2)SC3=CC=CC=N3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-1,5-dimethyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide
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4-bromo-1,5-dimethyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide
Reactant of Route 3
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4-bromo-1,5-dimethyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide
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4-bromo-1,5-dimethyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide
Reactant of Route 5
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4-bromo-1,5-dimethyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
4-bromo-1,5-dimethyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.